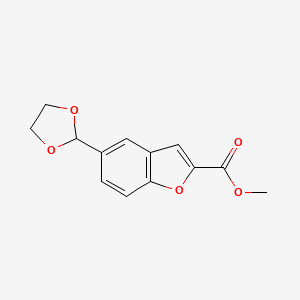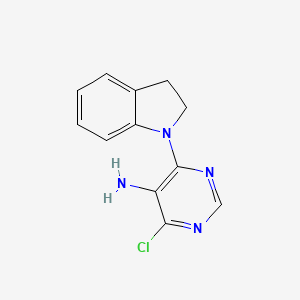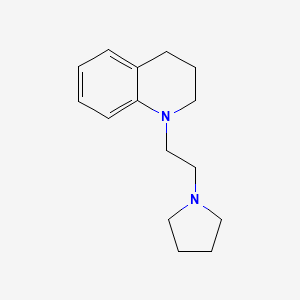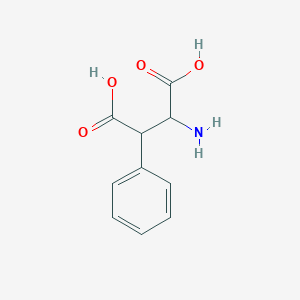
Ethyl 2-(4-(ethylthio)phenyl)acetate
货号 B8749242
CAS 编号:
745052-90-8
分子量: 224.32 g/mol
InChI 键: GLFFKIVJNHWDNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“Ethyl 2-(4-(ethylthio)phenyl)acetate” is likely an organic compound that belongs to the class of compounds known as esters . Esters are characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’). The “ethylthio” suggests the presence of a sulfur atom, which could contribute to unique properties.
Synthesis Analysis
While the specific synthesis pathway for “Ethyl 2-(4-(ethylthio)phenyl)acetate” isn’t available, esters like this are often synthesized through esterification reactions . This typically involves the reaction between a carboxylic acid and an alcohol in the presence of a catalyst .Chemical Reactions Analysis
Esters, including “Ethyl 2-(4-(ethylthio)phenyl)acetate”, can undergo a variety of chemical reactions. They can be hydrolyzed back into a carboxylic acid and an alcohol under acidic or basic conditions . This process is known as ester hydrolysis .属性
CAS 编号 |
745052-90-8 |
|---|---|
产品名称 |
Ethyl 2-(4-(ethylthio)phenyl)acetate |
分子式 |
C12H16O2S |
分子量 |
224.32 g/mol |
IUPAC 名称 |
ethyl 2-(4-ethylsulfanylphenyl)acetate |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
GLFFKIVJNHWDNB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC=C(C=C1)SCC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details


Alkylation of ethyl(4-mercaptophenyl)acetate (20 g, 102 mmol) with EtI (9.8 mL, 122 mmol), using a similar procedure to that described in Preparation 39, furnished ethyl(4-ethylsulfanylphenyl)acetate: m/z (ES+)=225.2 [M+H]+. Oxidation of this compound (22.6 g, 101 mmol) with mCPBA (222 mmol), employing a protocol similar to that described in Preparation 22, provided the title compound: m/z (ES+)=298.2 [M+MeCN+H]+.


Synthesis routes and methods II
Procedure details


Alkylation of ethyl (4-mercaptophenyl)acetate (20 g, 102 mmol) with EtI (9.8 mL, 122 mmol), using a similar procedure to that described in Preparation 39, furnished ethyl (4-ethylsulfanylphenyl)acetate: m/z (ES+)=225.2 [M+H]+. Oxidation of this compound (22.6 g, 101 mmol) with mCPBA (222 mmol), employing a protocol similar to that described in Preparation 22, provided the title compound: m/z (ES+)=298.2 [M+MeCN+H]+.


Synthesis routes and methods III
Procedure details


To a solution of 2-(4-mercaptophenyl)acetic acid (32 g, crude, 0.19 mol) in dry DMF (300 mL) was added potassium carbonate (105 g, 0.76 mol) and iodoethane (118 g, 0.76 mol). The reaction mixture was stirred at rt overnight. Ethyl acetate (800 mL) and water (600 mL) were added to the mixture. After partitioning, the aqueous layer was extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with brine (2×800 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with 30:1 petroleum ether:ethyl acetate) to give ethyl2-(4-(ethylthio)phenyl)acetate (15.3 g, 36%) as a yellow oil. LC-MS tR=0.881 min in 5-95AB—1.5 min chromatography (Welch Xtimate C18, 2.1*30 mm, 3 um), MS (ESI) m/z 224.8 [M+H]+. 1H NMR (CDCl3 300 MHz): δ 7.02 (d, J=8.1 Hz, 2H), 6.94 (d, J=8.1 Hz, 2H), 3.89 (q, J=7.2 Hz, 2H), 3.31 (s, 2H), 2.67 (q, J=7.5 Hz, 2H), 1.07-0.97 (m, 6H).






Yield
36%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

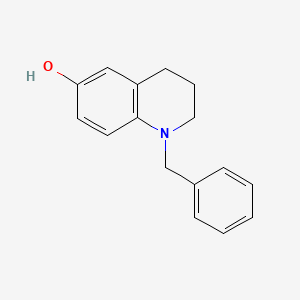
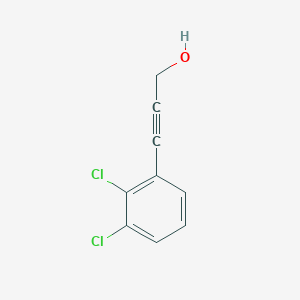
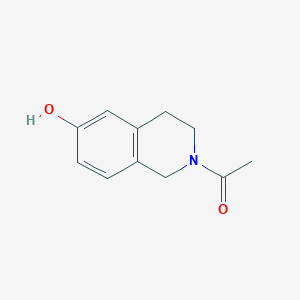
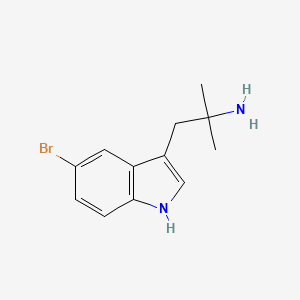

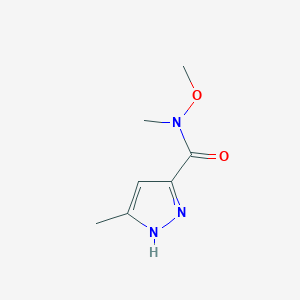
![4-[(3-Chloropropyl)sulfanyl]pyridine](/img/structure/B8749210.png)

